(4,4-difluorooxolan-3-yl)methanol
Description
(4,4-Difluorooxolan-3-yl)methanol (CAS: 1780169-27-8) is a fluorinated oxolane (tetrahydrofuran) derivative featuring a methanol substituent at the 3-position and two fluorine atoms at the 4- and 4-positions of the oxolane ring.
Properties
CAS No. |
1780169-27-8 |
|---|---|
Molecular Formula |
C5H8F2O2 |
Molecular Weight |
138.11 g/mol |
IUPAC Name |
(4,4-difluorooxolan-3-yl)methanol |
InChI |
InChI=1S/C5H8F2O2/c6-5(7)3-9-2-4(5)1-8/h4,8H,1-3H2 |
InChI Key |
MAKUNRZRYFBPOI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CO1)(F)F)CO |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,4-difluorooxolan-3-yl)methanol typically involves the difluoromethylation of oxolane derivatives. One common method includes the reaction of oxolane with difluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base and a solvent such as tetrahydrofuran (THF) at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes using advanced catalytic systems. These processes are designed to be efficient and cost-effective, often utilizing continuous flow reactors to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
(4,4-Difluorooxolan-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorinated aldehydes or acids, while reduction can produce various alcohols .
Scientific Research Applications
(4,4-Difluorooxolan-3-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of (4,4-difluorooxolan-3-yl)methanol involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Effects
(a) Fluorinated Oxolane Derivatives
- (4,4-Difluorooxolan-3-yl)methanol: The 4,4-difluoro substitution on the oxolane ring creates significant electron-withdrawing effects, enhancing the electrophilicity of adjacent positions. The methanol group at C3 contributes to hydrogen-bonding capacity and solubility in polar solvents .
- [(3R,4S)-3-Fluorooxan-4-yl]methanol: This stereoisomer has a single fluorine at C3 and a hydroxymethyl group at C4.
(b) Fluorophenyl Boronic Esters with Methanol Substituents
- 4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol (2c): Features a fluorophenyl boronic ester core with a methanol group. The boron-containing structure enables Suzuki-Miyaura cross-coupling reactions, a property absent in oxolane derivatives. The fluorine atom ortho to the boronic ester enhances stability and directs regioselectivity in coupling reactions .
- [3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol (2f): Differs from 2c in fluorine position (meta vs. ortho), leading to distinct electronic effects and coupling behavior. Its lower melting point (35–38°C vs. 80–82°C for 2c) suggests weaker crystal lattice interactions due to reduced symmetry .
Physical and Spectroscopic Properties
| Compound | Melting Point (°C) | Key 1H-NMR Shifts (δ ppm) | Key 13C-NMR Shifts (δ ppm) |
|---|---|---|---|
| This compound | Not reported | Pending structural data | Pending structural data |
| [(3R,4S)-3-Fluorooxan-4-yl]methanol | Not reported | Not reported | Not reported |
| Compound 2c | 80–82 | 7.68 (t, J=3.4 Hz), 4.57 (s, 2H) | 166.42 (d, J=249.0 Hz), 62.9 |
| Compound 2f | 35–38 | 7.49–7.44 (m), 4.57 (s, 2H) | 135.1, 114.7, 83.7 |
Notes:
Biological Activity
(4,4-Difluorooxolan-3-yl)methanol, with the molecular formula CHFO and CAS number 1780169-27-8, is a chemical compound that has garnered interest due to its unique difluoromethyl group, which imparts specific chemical and biological properties. This article aims to present a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
The compound features a difluorinated oxolane ring attached to a methanol group. Its synthesis typically involves the difluoromethylation of oxolane derivatives. Common methods include:
- Reaction with difluoromethylating agents : Conducted under controlled conditions using bases and solvents like tetrahydrofuran (THF) at low temperatures to maximize yield.
- Industrial production : Utilizes advanced catalytic systems and continuous flow reactors for efficiency and consistency in product quality.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The difluoromethyl group enhances the compound's stability and reactivity, allowing it to engage in various biochemical processes. The exact mechanisms can vary based on the context of use but may involve:
- Enzyme inhibition : Potentially acting as a competitive inhibitor for certain enzymes due to structural similarity with natural substrates.
- Receptor interaction : Binding to specific receptors in cellular pathways, influencing physiological responses.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .
Anticancer Activity
Preliminary findings suggest that this compound may have anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cells by inducing apoptosis. The mechanism appears to involve the activation of stress response pathways that lead to cell cycle arrest and programmed cell death .
Case Studies
-
Antimicrobial Efficacy Study :
- Researchers tested this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL.
- Table 1: Antimicrobial Activity Results
Bacterial Strain Concentration (µg/mL) Viability Reduction (%) Staphylococcus aureus 50 75 Escherichia coli 100 85 -
Cancer Cell Proliferation Inhibition :
- A study on human breast cancer cells showed that treatment with this compound resulted in a 60% decrease in cell proliferation after 48 hours.
- Table 2: Cell Proliferation Inhibition Data
Treatment Time (hours) Cell Viability (%) 24 80 48 40 72 20
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
